Copper antimonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

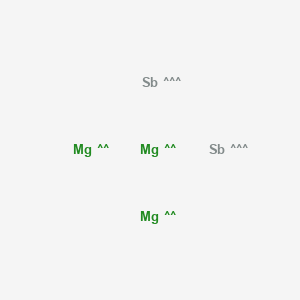

Copper Antimonide (CuSb) is a type of master alloy . Master alloys are semi-finished products available in a variety of shapes. These alloys are referred to as grain refiners, modifiers, or hardeners based on their usage . Copper-based master alloys have better dissolving capacity in comparison with pure metals . The chemical composition of copper-antimony master alloys is outlined as follows: Copper, Cu 49-51% and Antimony, Sb 49-51% .

Synthesis Analysis

Copper-based nanoparticles, including this compound, can be synthesized using a range of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods . The synthesis of copper-based nanoparticles is discussed in detail, encompassing a range of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods .

Molecular Structure Analysis

The structure of copper-based compounds, such as this compound, can be confirmed using a single-crystal X-ray diffraction study . The DFT, molecular dynamics, and solid-state quantum mechanical calculations of the DOS of the compound are also studied .

Chemical Reactions Analysis

Copper-based nanoparticles have emerged as promising contenders, offering a viable alternative to the traditionally employed palladium catalysts . The catalytic activity is detailed and summarized by focusing on the coupling reactions .

Physical and Chemical Properties Analysis

Copper has a melting point of 1083.4 +/- 0.2°C, boiling point of 2567°C, specific gravity of 8.96 (20°C), with a valence of 1 or 2 . Copper is reddish colored and takes a bright metallic luster. It is malleable, ductile, and a good conductor of electricity and heat .

Mechanism of Action

Future Directions

Copper has a remarkable uninterrupted record as an integral part of human life and civilization . It possesses a unique combination of properties that through scientific insight and creativity have been applied in some of history’s greatest innovations . This Copper Application Technology Roadmap points the reader toward promising new copper developments with the potential for global application and contributions to sustainable development .

Properties

InChI |

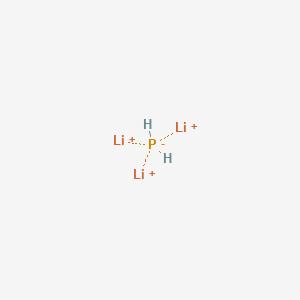

InChI=1S/3Cu.Sb/q3*+1; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMXNXNLJCQUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu+].[Cu+].[Cu+].[Sb] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3Sb+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12054-25-0 |

Source

|

| Record name | Antimony, compd. with copper (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compound with copper (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)